molecular formula C12H14ClN3O B8751714 4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2h-benzimidazol-2-one CAS No. 783368-08-1

4-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2h-benzimidazol-2-one

Cat. No. B8751714
M. Wt: 251.71 g/mol
InChI Key: NFYOBQLGMCKJID-UHFFFAOYSA-N
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Patent
US07196079B2

Procedure details

2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-6-chlorobenzoic acid Sodium triacetoxyborohydride (3.09 g, 14.6 mmol) was added to a solution of 2-amino-6-chlorobenzoic acid (1.00 g, 5.83 mmol) and N-(t-butoxycarbonyl)-4-piperidone (2.32 g, 11.7 mmol) in dichloroethane (20 mL) at room temperature. After 5 h, the reaction was quenched with saturated aqueous ammonium chloride. This mixture was separated and extracted with ethyl acetate (3×). After drying over sodium sulfate, the solution was filtered and evaporated to give the crude product. This was purified by chromatorgraphy (silica gel, 0 to 15% methanol in methylene chloride gradient elution), which gave the title compound contaminated with some ketone starting material (3.60 g). MS 335.1 (M+1).
Name
2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-6-chlorobenzoic acid Sodium triacetoxyborohydride
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(OC([N:22]1[CH2:27][CH2:26][CH:25]([NH:28][C:29]2[CH:37]=[CH:36][CH:35]=[C:34]([Cl:38])[C:30]=2C(O)=O)[CH2:24][CH2:23]1)=O)(C)(C)C.NC1C=CC=C(Cl)C=1C(O)=O.C([O:54][C:55]([N:57]1CCC(=O)CC1)=O)(C)(C)C>ClC(Cl)C>[Cl:38][C:34]1[C:30]2[NH:57][C:55](=[O:54])[N:28]([CH:25]3[CH2:24][CH2:23][NH:22][CH2:27][CH2:26]3)[C:29]=2[CH:37]=[CH:36][CH:35]=1 |f:0.1.2|

Inputs

Step One
Name
2-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-6-chlorobenzoic acid Sodium triacetoxyborohydride
Quantity
3.09 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+].C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=C(C(=O)O)C(=CC=C1)Cl
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)Cl
Name
Quantity
2.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
This mixture was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by chromatorgraphy (silica gel, 0 to 15% methanol in methylene chloride gradient elution), which

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=CC=2N(C(NC21)=O)C2CCNCC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.